molecular formula C9H16O4 B046737 ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate CAS No. 61675-94-3

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Cat. No. B046737
CAS RN: 61675-94-3
M. Wt: 188.22 g/mol
InChI Key: GZVWKAGBBACFPD-UHFFFAOYSA-N
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Description

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a chemical compound of interest due to its potential applications in various fields of chemistry and materials science. This compound belongs to a class of organic molecules that feature both ester and ether functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves several key steps, including condensation, cyclization, and esterification reactions. A common approach involves the reaction of ethyl 2-chloroacetate with a hydroxy group of a suitable precursor in the presence of a catalyst to form the desired product. For example, Ju Liu et al. (2018) described the synthesis of a related compound through a process that includes Knoevenagel condensation and cyclization reaction, followed by reduction with hydrogen in the presence of Pd/C at room temperature (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. These analyses provide detailed information about the compound's molecular geometry, bond lengths, and angles, contributing to a deeper understanding of its chemical behavior (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity is influenced by the presence of both ester and ether functionalities, allowing for selective transformations into a wide range of heterocyclic compounds and functionalized derivatives. For instance, Arun K. Ghosh et al. (1999) demonstrated the use of TiCl4 to promote carbon-carbon bond-forming reactions involving ethyl glyoxylate and 3,4-dihydro-2H-pyran (Ghosh & Kawahama, 1999).

Scientific Research Applications

Synthesis and Memory Enhancement

Synthesis and Memory Enhancement in Mice The compound ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate has been synthesized and its memory-enhancing effects were studied in mice. The compound improved the memory ability of mice, demonstrating its potential for further research in memory-related applications (Li Ming-zhu, 2010).

Biological Effects and Medical Applications

Hypoglycemic Effects and Inhibition of α-Glucosidase An ethyl acetate fraction derived from Sanguisorba tenuifolia roots exhibited hypoglycemic effects in diabetic rats. Several triterpenoids isolated from this fraction showed significant inhibitory activities against α-glucosidase, a key enzyme in carbohydrate digestion, indicating its potential for diabetes management (H. Kuang et al., 2011).

Anti-Inflammatory Properties Ethyl acetate has been recognized for its anti-inflammatory properties. In a study, its protective effects against death were observed in a Lipopolysaccharide/D-galactosamine-induced endotoxic shock model in mice. Ethyl acetate also demonstrated the ability to reduce the mRNA expression of inflammation mediators such as COX2, iNOS, and TNF α in RAW264.7 cells (Tengfei Liu et al., 2012).

Antitumor and Anti-Metastatic Effects A compound (ATIQCTPC) related to ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate demonstrated the ability to decrease the level of MMP-9 in serum and primary tumors in Lewis lung carcinoma-implanted mice. It inhibited tumor metastasis and growth, showing promise as a treatment option for cancer. The study also emphasized the compound's safety and effectiveness at low doses, marking it as a significant development in cancer therapy (Yuji Wang et al., 2017).

Safety And Hazards

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause harm if swallowed (H302) and precautions should be taken to avoid eye contact (P280, P305+P351+P338) .

properties

IUPAC Name

ethyl 2-(oxan-2-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVWKAGBBACFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447629
Record name ethyl (tetrahydro-2H-pyran-2-yloxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

CAS RN

61675-94-3
Record name Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=61675-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl (tetrahydro-2H-pyran-2-yloxy)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID10447629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of ethyl 2-hydroxyacetate (2 g, 20 mmol, Aldrich) and 3,4-dihydro-2H-pyran (3.2 g, 40 mmol, Alfa) in 40 mL of CH2Cl2 was added PPTS (500 mg, 2 mmol) slowly at rt. The mixture was stirred at rt for 4 hours, and then the mixture was washed with brine (20 mL×2), the combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE: EtOAc=20:1) to give colorless oil (3.01 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a stirred solution of 15.5 g. (0.15 mol.) of ethyl glycolate in 60 ml. of methylene chloride, cooled to 5° C., was added 12.6 g. (0.15 mol.) of dihydropyran, followed by 50 mg. of 4-toluenesulfonic acid monohydrate. After the immediate exothermic reaction which ensued had subsided, the methylene chloride solution was washed successively with water, 5% sodium bicarbonate and water. The dried solution was then evaporated to give 23.8 g. (85% yield) of ethyl 2-(2-tetrahydropyranyloxy)acetate as a clear oil.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

20.00 kg (182.50 mol) ethyl glycolate (A) were dissolved in 60.0 L toluene and 71.04 g (0.366 mol) 4-toluenesulphonic acid monohydrate were added. A solution of 15.83 kg (182.50 mol) 3,4-dihydro-2H-pyran in 40.0 L toluene was added dropwise at 20° C. to the reaction mixture obtained. Then the reaction mixture was stirred for 1 hour at 20° C. and after the reaction had ended 37.0 L water and 3.69 L (49.28 mol) ammonia solution (25%) were added. After phase separation the organic phase was washed with 40.0 L water and then the solvent was completely distilled off in vacuo.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
71.04 g
Type
reactant
Reaction Step Two
Quantity
15.83 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Three
Quantity
3.69 L
Type
reactant
Reaction Step Four
Name
Quantity
37 L
Type
solvent
Reaction Step Five

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